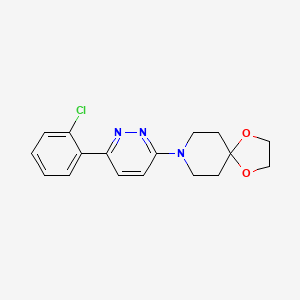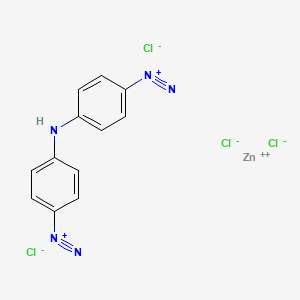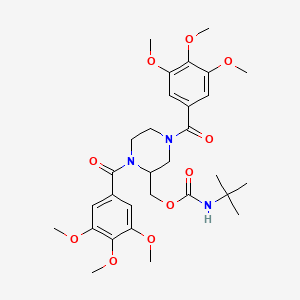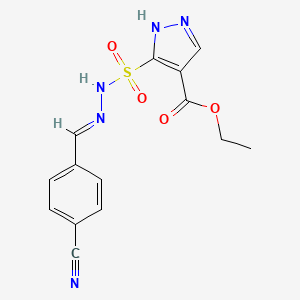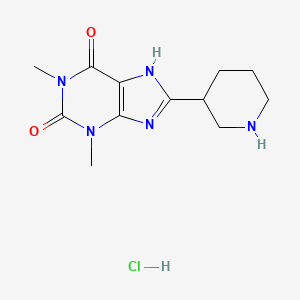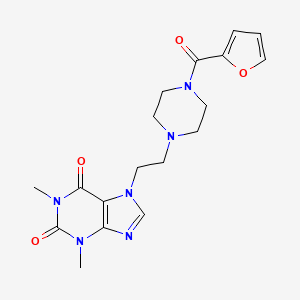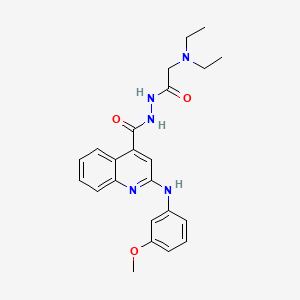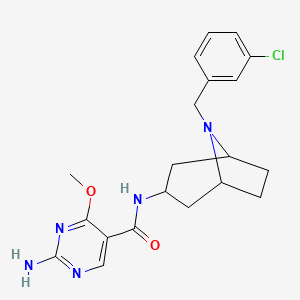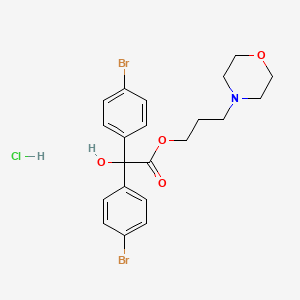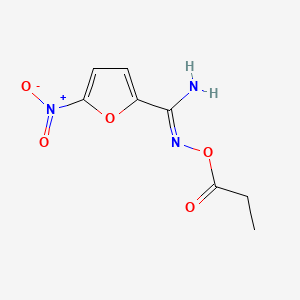
Hydroxylamine, N-((5-nitro-2-furyl)formimidoyl)-O-propionyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine, N-((5-nitro-2-furyl)formimidoyl)-O-propionyl- is a complex organic compound that belongs to the class of nitrofurans Nitrofurans are known for their broad-spectrum antibacterial properties and are often used in medical and veterinary applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, N-((5-nitro-2-furyl)formimidoyl)-O-propionyl- typically involves the reaction of hydroxylamine with a nitrofuran derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, N-((5-nitro-2-furyl)formimidoyl)-O-propionyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can also be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its potential use in cancer research and as a therapeutic agent.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Hydroxylamine, N-((5-nitro-2-furyl)formimidoyl)-O-propionyl- involves its interaction with cellular components, leading to the disruption of essential biological processes. The nitrofuran moiety is known to interfere with bacterial DNA synthesis, leading to cell death. Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Hydroxylamine, N-((5-nitro-2-furyl)formimidoyl)-O-propionyl- can be compared with other nitrofuran derivatives, such as:
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide: Known for its carcinogenic properties in animal models.
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: Another nitrofuran compound with different biological activities.
The uniqueness of Hydroxylamine, N-((5-nitro-2-furyl)formimidoyl)-O-propionyl- lies in its specific chemical structure and the resulting biological activities, which may differ from other nitrofuran derivatives.
Properties
CAS No. |
92662-79-8 |
|---|---|
Molecular Formula |
C8H9N3O5 |
Molecular Weight |
227.17 g/mol |
IUPAC Name |
[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino] propanoate |
InChI |
InChI=1S/C8H9N3O5/c1-2-7(12)16-10-8(9)5-3-4-6(15-5)11(13)14/h3-4H,2H2,1H3,(H2,9,10) |
InChI Key |
VGUNJJNPMINANY-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(=O)O/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N |
Canonical SMILES |
CCC(=O)ON=C(C1=CC=C(O1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


